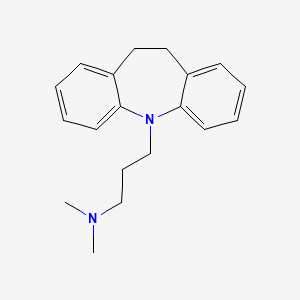
イミプラミン
概要
説明
Imipramine is a tricyclic antidepressant (TCA) primarily used in the treatment of depression and anxiety . It belongs to a group of medicines known as tricyclic antidepressants (TCA) and is thought to work by increasing the activity of a chemical called serotonin in the brain . It is also used to treat enuresis (bedwetting) in children .
Synthesis Analysis
Imipramine has been reported to mimic the action of cholesterol to regulate protein synthesis in the Sterol Regulatory Element Binding (SREB) protein synthesis pathway . It induces the production of leishmanicidal molecules such as superoxide and nitric oxide .Molecular Structure Analysis
Imipramine has a molecular formula of C19H24N2 and a molecular weight of 280.4073 . Its IUPAC Standard InChI is InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 .Chemical Reactions Analysis
Imipramine has been studied for its oxidative degradation . The reaction rate coefficients between attacking radicals such as hydroperoxymethanol radical (OHCH2OO·) and reactive sites on the imipramine molecule have been estimated .Physical And Chemical Properties Analysis
Imipramine hydrochloride occurs as a white to off-white, odorless or practically odorless, crystalline powder that is freely soluble in water and in alcohol .科学的研究の応用
うつ病の治療
イミプラミンは、最初に記述された三環系抗うつ剤であり、内因性うつ病と反応性うつ病の治療における主要な治療法の1つとして現在も残っています . イミプラミンは、一般人口の約12%に影響を与えるうつ病の革新的な治療薬として定義されてきました . イミプラミンなどの三環系抗うつ剤は、気分と覚醒を高め、身体活動を増加させることが認められています .
夜尿症の治療
イミプラミンは、夜尿症(排尿をコントロールできない)の治療のために実験的に使用されており、ある程度の成功を収めています . このアプリケーションは、この状態を管理するための非侵襲的なアプローチを提供します。
アルコール依存症の治療
イミプラミンは、アルコール依存症の治療にも使用されてきました . 具体的なメカニズムは完全には解明されていませんが、薬物が気分と不安に及ぼす影響が、この分野における有効性に寄与すると考えられています。
摂食障害の治療
イミプラミンは、摂食障害、特に булимия の治療に使用されてきました . 薬物が気分と不安に及ぼす影響、ならびに摂食行動を調整する可能性により、この状態の治療に役立つ貴重なツールとなっています。
パニック反応と強迫性障害の治療
イミプラミンは、パニック反応と強迫性障害の治療に有望な結果を示しています . 気分と不安を調節する能力は、これらの状態を管理する上で有益です。
慢性疼痛、神経痛、偏頭痛の治療
イミプラミンは、慢性疼痛、神経痛、偏頭痛の治療に使用されてきました . 薬物が中枢神経系に及ぼす影響は、疼痛シグナルを減らし、緩和に役立つ可能性があります。
消化性潰瘍の治療
イミプラミンは、消化性潰瘍の治療に使用されてきました . さらなる研究が必要ですが、初期の結果は、薬物が症状を軽減し、治癒を促進する可能性を示唆しています。
グリオーマに対する抗浸潤性補助療法
イミプラミンの誘導体であるイミプラミンブルーは、脳腫瘍の一種であるグリオーマの抗浸潤性補助療法として使用されてきました . この療法は、グリオーマの浸潤を阻止し、よりコンパクトな腫瘍につながることが示されています .
作用機序
Target of Action
Imipramine, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . It inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft . This results in an enhanced neurotransmission of serotonin and norepinephrine . Imipramine also acts on other receptors such as histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors . Additionally, recent studies suggest that imipramine may target EGFRvIII and neuronal-derived EGFR .
Mode of Action
Imipramine exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine, leading to an increase in the synaptic concentration of these neurotransmitters . This results in enhanced serotonergic and noradrenergic neurotransmission . The blockade of histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors accounts for its sedative, hypotensive, and anticholinergic effects respectively .
Biochemical Pathways
Imipramine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes. It undergoes N-demethylation to its main active metabolite, desipramine, via CYP2C19, CYP1A2, and CYP3A4 . This metabolic process is crucial for the drug’s pharmacological action.
Pharmacokinetics
Imipramine is well absorbed from the gastrointestinal tract with a bioavailability ranging from 94-96% . The primary site of absorption is the small intestine . It is extensively metabolized in the liver, primarily by CYP1A2, CYP2C19, and CYP3A4 enzymes . The drug and its metabolites are excreted mainly in the urine .
Result of Action
The increased synaptic concentration of serotonin and norepinephrine due to the inhibition of their reuptake can lead to an improvement in mood in depressed individuals . The blockade of other receptors can result in sedative, hypotensive, and anticholinergic effects . Recent studies also suggest that imipramine treatment targeting EGFRvIII and neuronal-derived EGFR may play a pivotal role in treating glioblastoma by reducing the GABAergic synapse and vesicle-mediated release and other processes thereby modulating immune function .
Action Environment
The action of imipramine can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of imipramine, thereby altering its efficacy and side effect profile . Additionally, genetic variations in the enzymes responsible for the metabolism of imipramine can lead to inter-individual differences in the drug’s effects .
Safety and Hazards
Imipramine may cause some teenagers and young adults to be agitated, irritable, or display other abnormal behaviors . It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . Some people may have trouble sleeping, get upset easily, have a big increase in energy, or start to act reckless .
特性
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWQEUPMDMJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-52-0 (mono-hydrochloride) | |
| Record name | Imipramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043881 | |
| Record name | Imipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
160 °C @ 0.1 MM HG | |
| Record name | Imipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMIPRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
CRYSTALS FROM ACETONE; FREELY SOL IN WATER, LESS SOL IN ALCOHOL, SPARINGLY SOL IN ACETONE /HYDROCHLORIDE/, In water, 18.2 mg/l @ 24 °C., 18.2 mg/L at 24 °C | |
| Record name | Imipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMIPRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Imipramine works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin. It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter reducing the reuptake of norepinephrine and serotonin by neurons. Depression has been linked to a lack of stimulation of the post-synaptic neuron by norepinephrine and serotonin. Slowing the reuptake of these neurotransmitters increases their concentration in the synaptic cleft, producing knock-on effects in protein kinase signalling which is thought to contribute to changes in neurotransmission and brain physiology which relieves symptoms of depression., MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION IS NOT CLEAR. ITS EFFECT HAS BEEN DESCRIBED AS DULLING OF DEPRESSIVE IDEATION... HOWEVER, REPORTS OF MANIC EXCITEMENT AS WELL AS EUPHORIA & INSOMNIA INDICATE THAT IMIPRAMINE DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES., TRICYCLIC ANTIDEPRESSANTS HAVE THREE PRIMARY PHARMACOLOGIC ACTIONS, INCLUDING ANTICHOLINERGIC EFFECTS, REUPTAKE BLOCKADE OF CATECHOLAMINES AT THE ADRENERGIC NEURONAL SITE AND QUINIDINE-LIKE EFFECTS ON THE CARDIAC TISSUE. /TRICYCLIC ANTIDEPRESSANTS/ | |
| Record name | Imipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMIPRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white /hydrochloride/ | |
CAS RN |
50-49-7 | |
| Record name | Imipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imipramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | imipramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imipramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGG85SX4E4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IMIPRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-175, 174.5 °C | |
| Record name | Imipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Imipramine?
A1: Imipramine primarily acts by inhibiting the reuptake of both serotonin and norepinephrine in the synaptic cleft. This leads to increased concentrations of these neurotransmitters in the brain, contributing to its antidepressant effects. [, , ]
Q2: How does chronic Imipramine administration affect beta-adrenoceptor sensitivity?
A3: Studies in rats indicate that chronic Imipramine treatment leads to down-regulation of beta-adrenoceptors, specifically through a mechanism distinct from that induced by electroconvulsive treatment. This down-regulation appears unrelated to a direct effect on adenylate cyclase and may involve protein kinase C. []
Q3: Does Imipramine impact alpha-adrenoceptor sensitivity?
A4: Research in rats has shown that chronic Imipramine treatment increases the sensitivity of alpha 1-adrenoceptors while decreasing the sensitivity of alpha 2-adrenoceptors in mediating cardiovascular responses. []
Q4: What is the molecular formula and weight of Imipramine?
A5: The molecular formula of Imipramine is C19H24N2, and its molecular weight is 280.41 g/mol. []
Q5: Are there specific material compatibilities to consider when formulating Imipramine?
A6: While the provided research doesn't delve into specific material compatibilities, it does highlight the importance of considering factors like pH and excipient choice when developing formulations to ensure stability and efficacy. []
Q6: How is Imipramine metabolized in the body?
A7: Imipramine undergoes significant first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme system. A key metabolic pathway involves N-demethylation, leading to the formation of its active metabolite, Desipramine. [, ]
Q7: Are there species differences in the metabolism of Imipramine?
A8: Yes, significant species differences exist in the metabolism of both Imipramine and Desipramine. For instance, rats rapidly convert Imipramine to Desipramine, which is then slowly metabolized. In contrast, rabbits and mice metabolize both compounds rapidly. Understanding these species differences is crucial for interpreting preclinical data. []
Q8: How do other drugs influence Imipramine metabolism?
A9: Concurrent administration of certain drugs can influence Imipramine metabolism. For example, Fluphenazine has been shown to compete with tricyclic metabolism, potentially altering Imipramine and Desipramine plasma concentrations. []
Q9: Does norethindrone affect Imipramine metabolism?
A10: Research indicates that pretreating mice with the progestin norethindrone leads to a decrease in Imipramine hydroxylation and an increase in its demethylation. This suggests a complex interaction that is not solely dependent on cytochrome P450 induction. []
Q10: What in vitro models have been used to study Imipramine's effects on neuronal activity?
A11: Researchers have utilized various in vitro models, including cultured astrocytes and isolated guinea pig right atrial preparations, to investigate Imipramine's influence on neuronal activity, receptor sensitivity, and autonomic control of heart rate. [, ]
Q11: What animal models have been employed to study Imipramine's antidepressant effects?
A12: The Flinders Sensitive and Resistant Lines (FSL/FRL) rat strain, a genetic animal model of depression, has been used to demonstrate Imipramine's ability to increase hippocampal synapse and neuron numbers, correlating with improved behavioral outcomes in the forced swim test. []
Q12: Has Imipramine been studied in combination with other drugs for treating depression?
A13: Yes, Imipramine has been investigated in combination with other medications, such as Diazepam. While the combination may not significantly impact Imipramine metabolism, it has been shown to potentially enhance the activity of drug-metabolizing enzymes in rats. []
Q13: What have studies revealed about Imipramine's effect on brain-derived neurotrophic factor (BDNF)?
A14: Research suggests that Imipramine can induce BDNF mRNA expression in cultured rat brain astrocytes. This effect appears to be mediated through cAMP response element binding protein (CREB) activation via protein kinase A and/or ERK pathways. []
Q14: What are some known cardiovascular effects of Imipramine?
A15: While not a primary focus of this Q&A, it's important to note that Imipramine can have cardiovascular effects, primarily related to its anticholinergic properties. These can include tachycardia, orthostatic hypotension, and in rare cases, cardiac conduction abnormalities. [, ]
Q15: What analytical methods are commonly employed to measure Imipramine and its metabolites in biological samples?
A16: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Imipramine and its metabolites in plasma. Different detection methods, including UV absorption and electrochemical detection (EC), have been coupled with HPLC for sensitive and specific measurements. [, ]
Q16: What factors are crucial for accurate Imipramine quantification in biological samples?
A17: Proper sample preparation, including effective protein precipitation using agents like acetonitrile and potassium phosphate solutions, is crucial for accurate Imipramine quantification by HPLC. Method validation, including assessment of linearity, accuracy, precision, and specificity, is essential for ensuring reliable results. []
Q17: What resources are valuable for researchers studying Imipramine?
A18: Access to research databases like Semantic Scholar, PubMed, and clinical trial registries is crucial for staying updated on the latest research. Animal models like the FSL/FRL rats and validated analytical techniques like HPLC are vital for preclinical and clinical research. [, ]
Q18: What is the historical context of Imipramine in the field of antidepressants?
A19: Imipramine was one of the first tricyclic antidepressants developed and played a crucial role in revolutionizing the treatment of depression. Its discovery marked a significant milestone in psychopharmacology, leading to the development of numerous other antidepressant medications. [, ]
Q19: How has Imipramine research fostered cross-disciplinary collaborations?
A20: The study of Imipramine has encouraged collaboration between various disciplines, including pharmacology, neuroscience, psychiatry, and analytical chemistry. These collaborations have advanced our understanding of Imipramine's mechanisms of action, clinical effects, and analytical techniques for its measurement. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


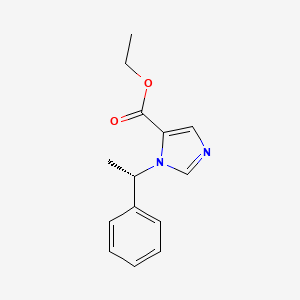
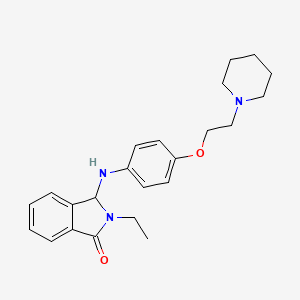

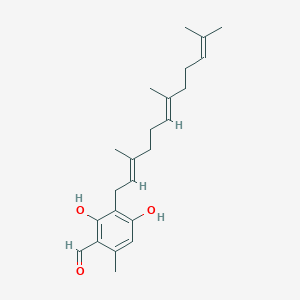


![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)


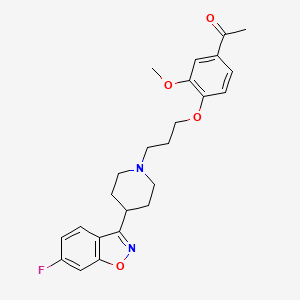

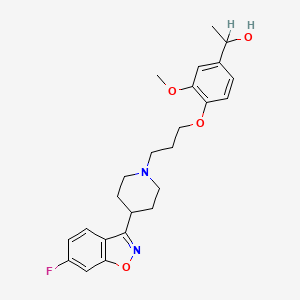
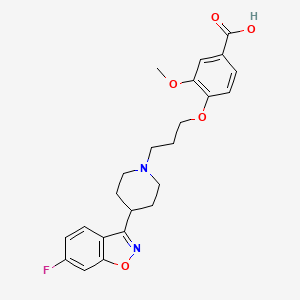
![3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione](/img/structure/B1671731.png)